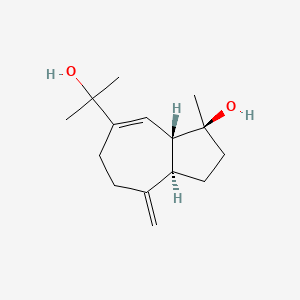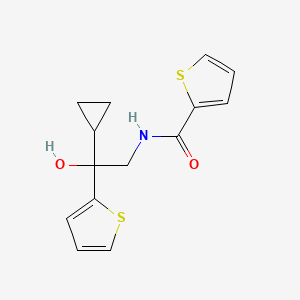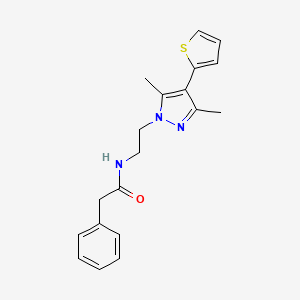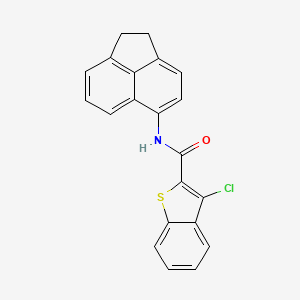
4beta,12-Dihydroxyguaian-6,10-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4beta,12-Dihydroxyguaian-6,10-diene is a natural terpene isolated from the rhizomes of Alisma orientale . This compound belongs to the class of terpenoids and has a molecular formula of C15H24O2 with a molecular weight of 236.35 g/mol . It is known for its biological activities and is used primarily in scientific research.
Preparation Methods
4beta,12-Dihydroxyguaian-6,10-diene is typically isolated from the rhizomes of Alisma orientale . The isolation process involves extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) and confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .
Chemical Reactions Analysis
4beta,12-Dihydroxyguaian-6,10-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
4beta,12-Dihydroxyguaian-6,10-diene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4beta,12-Dihydroxyguaian-6,10-diene involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
4beta,12-Dihydroxyguaian-6,10-diene is unique due to its specific structure and biological activities. Similar compounds include other terpenoids isolated from Alisma orientale, such as alisol B, alisol C, and alismoxide . These compounds share similar structural features but differ in their specific functional groups and biological activities . For example, alisol B and alisol C have been studied for their anti-inflammatory and hepatoprotective effects, while alismoxide has shown potential as an antifungal agent .
Properties
IUPAC Name |
(1S,3aR,8aS)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-10-5-6-11(14(2,3)16)9-13-12(10)7-8-15(13,4)17/h9,12-13,16-17H,1,5-8H2,2-4H3/t12-,13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQJVLQILKBDAA-YDHLFZDLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1C=C(CCC2=C)C(C)(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@H]1C=C(CCC2=C)C(C)(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2687262.png)
![3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2687264.png)
![(E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2687265.png)
![1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B2687267.png)
![(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2687268.png)
![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687270.png)
![2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide](/img/structure/B2687272.png)
![N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2687275.png)

![3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2687277.png)

![5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B2687281.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2687282.png)

